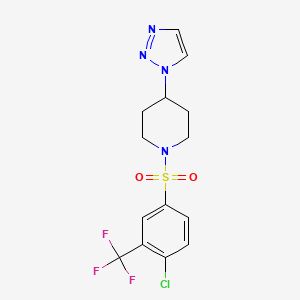

1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of substituted benzhydryl chlorides with piperidine or its derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of a dry solvent like methylene dichloride and a base such as triethylamine . Another approach includes the coupling of chlorobenzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by substitution reactions at the oxygen atom with various electrophiles in the presence of sodium hydride and dimethyl formamide . These methods have been successfully applied to synthesize a range of sulfonamide compounds with potential biological activities.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of sulfonamide derivatives. For instance, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol crystallizes in the monoclinic space group with specific cell parameters, and the piperidine ring adopts a chair conformation. The geometry around the sulfur atom is distorted from a regular tetrahedron, indicating the presence of a complex molecular geometry . Similarly, the structure of 4-phenyl-piperazine-1-sulfonamide has been characterized, revealing layers of polar regions enclosing a sulfonamide function linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the nature of substitutions on the benzhydryl ring and the sulfonamide ring. These substitutions can significantly affect the biological activity of the compounds, as seen in the structure-activity relationship studies . The electrophilic substitution reactions at the oxygen atom of the sulfonamide group also play a crucial role in the synthesis of biologically active derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The crystalline form, solubility, and stability of these compounds can be inferred from their crystallographic data. For example, the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom can influence the solubility and reactivity of the compound . The presence of hydrogen bonds and hydrophobic interactions in the crystal structure can also affect the melting point and solubility in different solvents .

Case Studies and Biological Activity

Several sulfonamide derivatives have been evaluated for their antimicrobial activity against bacterial and fungal pathogens of tomato plants, with some compounds showing significant potent activities compared to standard drugs . Other derivatives have been tested for their inhibitory activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, with promising results against butyrylcholinesterase . Additionally, novel sulfonamides have been developed as potent and selective agonists for the human beta(3)-adrenergic receptor, demonstrating the therapeutic potential of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study focused on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which are structurally related to the specified compound, and evaluated their efficacy as antimicrobial agents. These compounds demonstrated significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, indicating their potential as antimicrobial agents in agricultural applications (Vinaya et al., 2009).

Development of Novel Drug Candidates for Type II Diabetes

Another research initiative synthesized derivatives of 1,2,4-triazoles incorporating the structural motif of the compound . These derivatives were found to be potent inhibitors of the α-glucosidase enzyme, surpassing the effectiveness of acarbose, a commercially available α-glucosidase inhibitor. This highlights their potential as new drug candidates for treating type II diabetes (ur-Rehman et al., 2018).

Application in Tuberculosis (TB) Drug Development

Research on the synthesis, isolation, and characterization of multidrug-resistant tuberculosis (MDR-TB) related substances identified intermediates and related substances in the drug substance for TB treatment. This study underscores the importance of understanding the chemical properties and reactions of such compounds in the development of treatments for tuberculosis (Jayachandra et al., 2018).

Inhibition of Human Carbonic Anhydrase Isozymes

A series of benzenesulfonamides, incorporating structures similar to the queried compound, was investigated for their ability to inhibit human carbonic anhydrases, specifically targeting tumor-associated isoforms hCA IX and XII. These studies are critical for developing therapeutic agents targeting cancer (Alafeefy et al., 2015).

Eigenschaften

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(triazol-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClF3N4O2S/c15-13-2-1-11(9-12(13)14(16,17)18)25(23,24)21-6-3-10(4-7-21)22-8-5-19-20-22/h1-2,5,8-10H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXORIHWKPTQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)

![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)

![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)